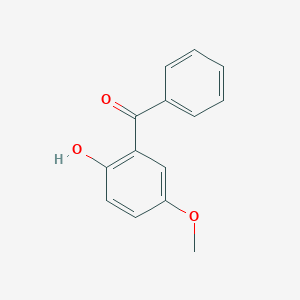

2-benzoyl-4-methoxyphenol

Descripción general

Descripción

2-benzoyl-4-methoxyphenol is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzophenone, 2’-hydroxy-5’-methoxy- is a type of benzophenone molecule that has been shown to have various biological activities It has been suggested that it may interact with key genes and tumor pathways .

Mode of Action

It has been suggested that it may inhibit the activity of xanthine oxidase (xod), a key enzyme involved in the production of uric acid . This inhibition could potentially lead to a decrease in uric acid levels, thereby exerting an anti-hyperuricemic effect .

Biochemical Pathways

It has been suggested that it may affect tumor pathways . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It has been suggested that it may have good bioavailability due to its ability to suppress serum uric acid levels in hyperuricemic mice .

Result of Action

Benzophenone, 2’-hydroxy-5’-methoxy- has been shown to have an anti-hyperuricemic effect, potentially due to its inhibition of XOD . This could lead to a decrease in uric acid levels, which could be beneficial in the treatment of conditions such as gout .

Action Environment

The action of Benzophenone, 2’-hydroxy-5’-methoxy- may be influenced by various environmental factors. For example, it is commonly used as a broad-band UV-filter in sunscreen cosmetic products, suggesting that it may be particularly effective in environments with high UV exposure .

Análisis Bioquímico

Biochemical Properties

Benzophenone, 2’-hydroxy-5’-methoxy- has been found to have an anti-hyperuricemic effect, which is attributed to its inhibition of xanthine oxidase (XOD) and its interaction with organic anion transporter 1 (OAT1) . This suggests that Benzophenone, 2’-hydroxy-5’-methoxy- plays a role in biochemical reactions involving these enzymes and transporters.

Cellular Effects

For instance, it has been found to have an anti-inflammatory action via spleen and thymus changes .

Molecular Mechanism

The molecular mechanism of Benzophenone, 2’-hydroxy-5’-methoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits XOD and up-regulates OAT1 .

Temporal Effects in Laboratory Settings

It is known to have a remarkable anti-hyperuricemic effect .

Metabolic Pathways

Benzophenone, 2’-hydroxy-5’-methoxy- is involved in metabolic pathways related to hyperuricemia, interacting with enzymes such as XOD and transporters like OAT1 .

Actividad Biológica

2-Benzoyl-4-methoxyphenol, also known as benzyl 4-methoxyphenyl ketone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

- Molecular Formula : C15H14O3

- Molecular Weight : 242.27 g/mol

- CAS Number : 14770-96-8

The biological activities of this compound are attributed to its ability to interact with various biological targets. The compound exhibits:

- Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in the context of cancer prevention and treatment.

- Antimicrobial Properties : Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : Research has shown that it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. The results are summarized in Table 1.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, with results shown in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

Case Studies

-

Anticancer Activity :

A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound activated caspase pathways and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers. The IC50 for MCF-7 cells was found to be approximately 30 µM, indicating significant cytotoxicity at relatively low concentrations. -

Anti-inflammatory Effects :

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications in treating inflammatory conditions .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that 2-benzoyl-4-methoxyphenol exhibits significant antioxidant activity. Its structural similarity to other phenolic compounds suggests that it may act as a free radical scavenger, providing protective effects against oxidative stress. Studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing cellular damage associated with oxidative stress .

Antimicrobial Effects

The compound has shown potential antimicrobial effects, making it a candidate for use in pharmaceuticals and food preservation. Its efficacy against various pathogens highlights its utility as a natural preservative or therapeutic agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes linked to inflammatory processes, such as cyclooxygenase-2 (COX-2). This inhibition suggests potential therapeutic applications in treating inflammatory diseases . Additionally, studies on related compounds have indicated that they can inhibit acetylcholinesterase (AChE), which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Interaction Studies

Research on interaction studies involving this compound primarily focuses on its reactivity with biological molecules and other chemicals. The compound's ability to interact with proteins and enzymes can be assessed through various assays, including:

- Molecular Docking Studies : These computational studies help elucidate the binding interactions between this compound and target biomolecules.

- In Vitro Assays : Biological assays measure the compound's efficacy in inhibiting specific enzymes or scavenging radicals.

Propiedades

IUPAC Name |

(2-hydroxy-5-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCEURUCJPMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163787 | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-96-8 | |

| Record name | 2-Hydroxy-5-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14770-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.